2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone

Description

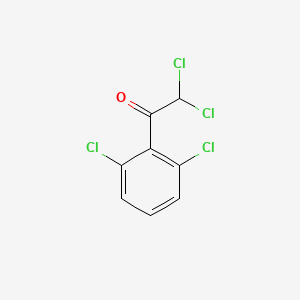

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is a halogenated acetophenone derivative characterized by a dichlorinated phenyl ring (2,6-dichloro substitution) and two chlorine atoms on the ethanone moiety. This compound’s structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name |

2,2-dichloro-1-(2,6-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQDUAHWJYDXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Dichloroacetyl Chloride

A plausible route involves Friedel-Crafts acylation of 1,3-dichlorobenzene (2,6-dichlorobenzene) using dichloroacetyl chloride (Cl₂CHCOCl). However, the electron-withdrawing chlorine substituents deactivate the aromatic ring, necessitating vigorous conditions.

Hypothetical Procedure :

- Combine 2,6-dichlorobenzene with dichloroacetyl chloride in anhydrous dichloromethane.

- Add a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C.

- Stir for 12–24 hours under reflux.

- Quench with ice-water, extract with organic solvent, and purify via recrystallization.

Challenges :

- Low reactivity of 2,6-dichlorobenzene may necessitate superstoichiometric AlCl₃ or elevated temperatures.

- Competing side reactions (e.g., over-chlorination) could reduce yield.

Supporting Evidence :

- Patents for similar compounds (e.g., 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone) employ fuming sulfuric acid and nitric acid for electrophilic substitution.

- Friedel-Crafts acylation is standard for introducing ketone groups to aromatic systems, though deactivated substrates require optimization.

Chlorination of 1-(2,6-Dichlorophenyl)Ethanone

A two-step chlorination strategy may be effective:

- Synthesize 1-(2,6-dichlorophenyl)ethanone via acylation of 2,6-dichlorobenzene.

- Introduce chlorine atoms at the α-position using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

Step 1: Synthesis of 1-(2,6-Dichlorophenyl)Ethanone

- Method : React 2,6-dichlorobenzene with acetyl chloride under Friedel-Crafts conditions.

- Catalyst : AlCl₃ (1.2 equivalents) in dichloromethane at 0°C.

Step 2: α-Chlorination

- Reagents : SO₂Cl₂ (2.2 equivalents) in CCl₄ at 60°C for 6 hours.

- Mechanism : Radical-initiated chlorination at the α-carbon adjacent to the ketone.

Yield Considerations :

- Excess SO₂Cl₂ ensures complete dichlorination but risks over-reaction.

- Purification via column chromatography (hexane/ethyl acetate) may be required.

Documented Precedent :

Nucleophilic Substitution of Brominated Precursors

Replacing bromine atoms with chlorine offers an alternative pathway:

- Synthesize 2-bromo-1-(2,6-dichlorophenyl)ethanone.

- Perform nucleophilic substitution using KCl or NaCl in polar aprotic solvents.

Procedure :

- React 2-bromo-1-(2,6-dichlorophenyl)ethanone with KCl (3 equivalents) in dimethylformamide (DMF) at 80°C for 8 hours.

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Limitations :

- Brominated precursors may require multi-step synthesis.

- Competing elimination reactions could form undesired alkenes.

Patent Correlation :

- The dehalogenation of 2-(3-chloro-1H-1,2,4-triazole-1-yl)-1-(2,4-difluorophenyl)ethanone using palladium carbon demonstrates viable halogen substitution under catalytic conditions.

Reaction Optimization and Solvent Systems

Solvent Selection

Temperature and Time

- Low Temperatures (0–5°C): Minimize side reactions during electrophilic substitutions.

- Elevated Temperatures (60–80°C): Accelerate chlorination and substitution kinetics.

Analytical and Characterization Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Substitution: Products include various substituted ethanones depending on the nucleophile used.

Reduction: The major product is 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing various organic compounds. Its chlorinated structure enables it to participate in nucleophilic substitution reactions, making it versatile in synthetic pathways.

Biology

- Biological Activity Studies : Research is ongoing to explore its potential biological activities. Studies have indicated that it may interact with specific biomolecules, leading to various biological effects that warrant further investigation.

Medicine

- Pharmaceutical Development : The compound is being investigated as a precursor for drug development. Its structural properties may contribute to the design of novel therapeutic agents targeting specific diseases.

Industry

- Production of Agrochemicals and Dyes : In industrial applications, 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is utilized in manufacturing agrochemicals and dyes due to its reactivity and ability to form stable products.

Data Tables

| Application Area | Description | Key Reactions |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Nucleophilic substitution |

| Biology | Potential biological activity studies | Interaction with biomolecules |

| Medicine | Precursor for drug development | Synthesis of therapeutic agents |

| Industry | Production of agrochemicals and dyes | Formation of stable products |

A study was conducted to evaluate the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound exhibited inhibitory effects on certain enzymes, suggesting potential applications in drug design targeting metabolic disorders.

Case Study 2: Synthetic Pathway Optimization

Researchers optimized the synthetic pathway for producing this compound to enhance yield and reduce by-products. This optimization involved adjusting reaction conditions such as temperature and catalyst concentration, resulting in a more efficient synthesis process.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s chlorinated structure allows it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the phenyl ring and ethanone backbone significantly influence physicochemical properties.

Table 1: Substituent Effects on Key Properties

Key Findings:

- Substituent Position : The 2,6-dichloro configuration on the phenyl ring (target compound) increases steric hindrance compared to 2,4-dichloro analogs, reducing reactivity in nucleophilic substitutions but enhancing stability .

- Electron-Withdrawing Groups: Chlorine atoms on the ethanone moiety (target compound) increase electrophilicity, favoring reactions like nucleophilic acyl substitution. In contrast, trifluoromethyl groups (e.g., ) provide greater thermal stability but lower reactivity.

- Optical Properties: Chalcone derivatives with 2,6-dichlorophenyl groups exhibit superior nonlinear absorption coefficients (β = 12.5×10⁻³⁰ esu) compared to 2,4-dichloro isomers (β = 8.7×10⁻³⁰ esu), highlighting the role of substituent symmetry in optical applications .

Biological Activity

Overview

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone, also known as a chlorinated derivative of acetophenone, has garnered attention for its potential biological activities. The compound's molecular formula is CHClO, and it is primarily used as an intermediate in various organic syntheses and industrial applications. This article will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The chlorinated structure allows it to participate in nucleophilic substitution reactions and other chemical transformations. This interaction can lead to the modulation of various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain synthesized derivatives demonstrated IC values in the low micromolar range against breast and colorectal cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression. For example, docking studies suggest that it may effectively bind to targets such as EGFR and MEK1, which are often overexpressed in cancer .

Case Study 1: Antiproliferative Effects

In a study examining the anticancer properties of chlorinated compounds, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated a strong correlation between the chlorination pattern and the antiproliferative activity. Notably, compounds with multiple chlorine substitutions exhibited enhanced potency compared to their non-chlorinated counterparts .

| Compound | IC (µM) | Target |

|---|---|---|

| Compound A | 5.0 | EGFR |

| Compound B | 3.5 | MEK1 |

| Compound C | 7.8 | c-MET |

Case Study 2: Enzyme Binding Affinity

Docking studies revealed that this compound derivatives showed favorable binding energies with several kinases involved in tumor growth. The binding affinities were measured using molecular docking simulations:

| Target Kinase | Binding Energy (kcal/mol) |

|---|---|

| EGFR | -10.68 |

| MEK1 | -9.95 |

| c-MET | -9.82 |

These findings suggest that the compound could serve as a lead compound for developing new anticancer agents targeting these pathways .

Research Findings

Recent studies have highlighted the versatility of this compound in medicinal chemistry:

- Synthesis and Characterization : The compound can be synthesized through chlorination processes involving 2,6-dichloroacetophenone under controlled conditions.

- Potential Drug Development : Ongoing research aims to explore its use as a precursor in drug development due to its favorable pharmacokinetic properties such as high oral bioavailability and good permeability across biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.